molecular formula C12H15ClO3 B1345117 Ethyl 4-(3-chlorophenoxy)butanoate CAS No. 37483-53-7

Ethyl 4-(3-chlorophenoxy)butanoate

Cat. No. B1345117
CAS RN: 37483-53-7
M. Wt: 242.7 g/mol
InChI Key: XHLJBGLIWSMMOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and biocatalytic approaches. For instance, optically active ethyl 4-chloro-3-hydroxybutanoate derivatives were synthesized using microbiological reduction and hydrolytic enzymes . Another study reported the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which is an intermediate of the antiobesity agent rimonabant . Additionally, ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, was synthesized using microbial reductases from Saccharomyces cerevisiae .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Similarly, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Knoevenagel condensation, Michael addition, enamination, and transesterification. The Knoevenagel condensation was used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while Michael addition was employed to create 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their reactivity and potential applications. For instance, the antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella indicated its potential as an insect growth regulator . Additionally, computational methods such as density functional theory (DFT) were used to calculate molecular geometry and vibrational frequencies, providing insights into the reactivity of these compounds .

Scientific Research Applications

  • Insect Growth Regulation

    • Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a related compound to Ethyl 4-(3-chlorophenoxy)butanoate, has been synthesized and studied for its potential as an insect growth regulator. This research demonstrates its use in controlling the population of Galleria mellonella (wax moth) by acting as a juvenile hormone mimic, potentially offering an environmentally friendly pest control solution (Devi & Awasthi, 2022).
  • Material Science and Copolymer Synthesis

    • Ethyl 4-(3-chlorophenoxy)butanoate derivatives have been utilized in the creation of novel copolymers. A study demonstrated the synthesis of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene, revealing potential applications in material science and polymer chemistry (Kharas et al., 2016).
  • Synthesis of Chiral Synthons

    • The compound has been used in the synthesis of optically active ethyl 4-chloro-3-X-butanoate derivatives, employing various biocatalytic approaches. This highlights its significance in creating chiral synthons for use in pharmaceutical and chemical synthesis (Aragozzini et al., 1992).
  • Medicinal Chemistry and Drug Development

    • Ethyl (S)-4-chloro-3-hydroxy butanoate, a closely related compound, is a building block for hypercholesterolemia drugs. Research into microbial reductases for the synthesis of this compound highlights its application in developing cholesterol-lowering medications (Jung et al., 2010).
  • Environmental Science and Herbicide Analysis

    • Ethyl 4-(3-chlorophenoxy)butanoate and its derivatives have been studied in the context of environmental science, particularly in the detection of chlorophenoxy acid herbicides in ground water. This research is crucial for monitoring and controlling environmental pollution (Butz & Stan, 1993).

Safety And Hazards

While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJBGLIWSMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190931
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chlorophenoxy)butanoate

CAS RN

37483-53-7
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
M Amézquita-Valencia, H Alper - The Journal of Organic …, 2016 - ACS Publications
A simple and regioselective synthesis of phenoxy esters and phenylthio esters is reported. The products are obtained by selective alkoxycarbonylation catalyzed by Pd 2 (dba) 3 , 1,4-bis…
Number of citations: 16 pubs.acs.org

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